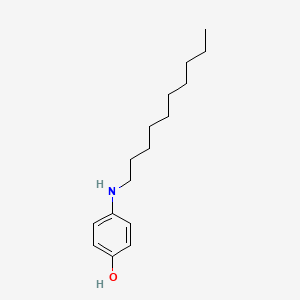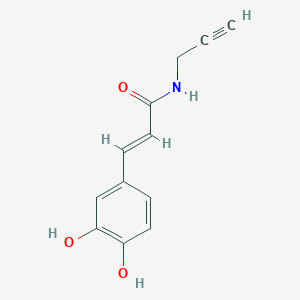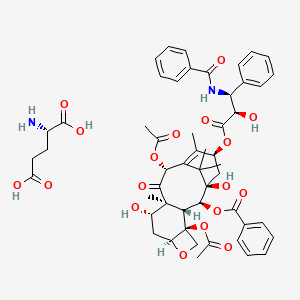
4-(Decylamino)Phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Decylaminophenol is an inhibitor of melanogenesis.
Applications De Recherche Scientifique
Improving Colorimetric Methods for Environmental and Biological Samples
Rhine et al. (1998) explored alternatives to phenol and salicylate in the Berthelot reaction for determining ammonium in soil extracts and water. They identified the sodium salt of 2-phenylphenol as a promising alternative, reducing interference by amino acids and eliminating interference by other organic N compounds. This advancement has implications for more accurate environmental and biological sampling (Rhine et al., 1998).
Novel Synthetic Pathways in Microbial Systems
Miao et al. (2015) developed a novel phenol synthetic pathway in Escherichia coli. By using 4-hydroxybenzoate decarboxylase, they converted 4-hydroxybenzoate to phenol, significantly increasing phenol production. This research opens pathways for fermentative production of phenol, a crucial compound in the chemical industry (Miao et al., 2015).
Catalytic Decarboxylation for Phenolic Compound Production
Magro et al. (2009) demonstrated the preparation of phenolic compounds through catalytic decarboxylation of hydroxybenzoic acids. They identified palladium complexes as highly effective catalysts, offering a new method for generating phenolic compounds, which are essential in numerous industrial applications (Magro et al., 2009).
Pharmaceutical Applications
Kryštof et al. (2006) explored 4-arylazo-3,5-diamino-1H-pyrazoles as ATP antagonists with potency against CDK2-cyclin E, leading to the identification of 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol as a potential cancer treatment. This compound showed promising results in reducing the proliferation of cancer cells, indicating its potential in pharmaceutical applications (Kryštof et al., 2006).
Biotechnological Applications
Aresta et al. (1998) reported the enzymatic synthesis of 4-OH-benzoic acid from phenol and CO2, marking the first biotechnological application of a Carboxylase enzyme. This innovation offers an environmentally friendly method for producing valuable compounds (Aresta et al., 1998).
Propriétés
Numéro CAS |
23227-12-5 |
|---|---|
Formule moléculaire |
C16H27NO |
Poids moléculaire |
249.39 |
Nom IUPAC |
4-(decylamino)phenol |
InChI |
InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-14-17-15-10-12-16(18)13-11-15/h10-13,17-18H,2-9,14H2,1H3 |
Clé InChI |
XOAJCTZLSXGBHZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCNC1=CC=C(C=C1)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
p-Decylaminophenol; p Decylaminophenol; pDAP; p-DAP; p DAP; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)



